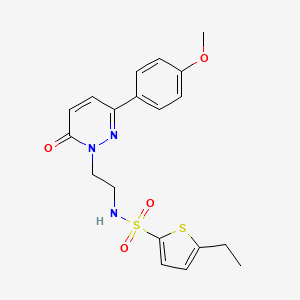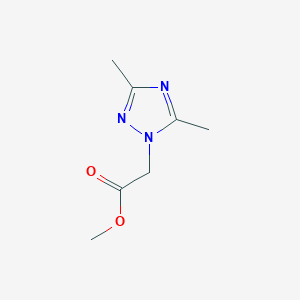![molecular formula C13H14ClF B2549222 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287290-18-8](/img/structure/B2549222.png)
1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane, also known as CFMPB, is a novel compound that has gained attention in the scientific community due to its potential applications in research.
科学研究应用
1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane has been found to have potential applications in various fields of scientific research. For instance, it has been used as a ligand in the development of new catalysts for organic synthesis. This compound-based catalysts have been shown to exhibit high activity and selectivity in various reactions, including Suzuki-Miyaura cross-coupling and Heck reactions.
In addition, this compound has been investigated for its potential use in the development of new drugs. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been found to have antiviral activity against the hepatitis C virus.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or proteins in the body. For example, this compound has been found to inhibit the activity of the enzyme DNA polymerase, which is involved in DNA replication. This may contribute to its anticancer and antiviral activities.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to inhibit the replication of the hepatitis C virus by blocking the production of viral RNA.
实验室实验的优点和局限性
1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane offers several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane. One area of interest is the development of new this compound-based catalysts for organic synthesis. Another area of interest is the investigation of this compound's potential use as a therapeutic agent for cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a novel compound that has potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it exhibits high stability under various conditions. This compound has been found to have anticancer and antiviral activities, and it may act by inhibiting specific enzymes or proteins in the body. While this compound offers several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane involves the reaction of 3-fluoro-5-methylphenylmagnesium bromide with 1-chloromethylbicyclo[1.1.1]pentane in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
属性
IUPAC Name |
1-(chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c1-9-2-10(4-11(15)3-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGRLGVISLJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)



![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide](/img/structure/B2549154.png)
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)
